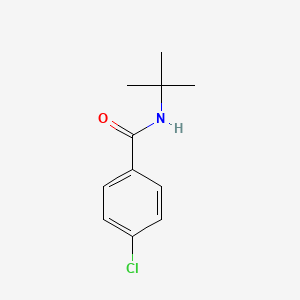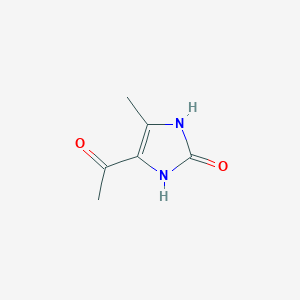
3-クロロ-4-(ピペリジン-1-イル)アニリン
説明
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4-(piperidin-1-yl)aniline often involves multi-component reactions that allow for the efficient creation of complex molecules. A notable example includes a three-component condensation of anilines with dimedone and formaldehyde, leading to the formation of 3,5-dispirosubstituted piperidines, showcasing the versatility of piperidine in synthetic chemistry (Kozlov & Kadutskii, 2008). Similarly, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination steps has been employed for synthesizing key intermediates related to Crizotinib, highlighting the critical role of halogenated anilines in pharmaceutical synthesis (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Chloro-4-(piperidin-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, reveals a basic iminopyrrole structure with a planar backbone, indicating similar structural features could be present in 3-Chloro-4-(piperidin-1-yl)aniline (Su et al., 2013). The crystal structure analysis of related compounds provides insights into the possible geometrical configuration and intermolecular interactions that 3-Chloro-4-(piperidin-1-yl)aniline might exhibit.
Chemical Reactions and Properties
The chemical reactivity of 3-Chloro-4-(piperidin-1-yl)aniline derivatives is highlighted by their involvement in various synthesis reactions, including multi-component organic reactions (Umamahesh et al., 2012) and reactions with DABCO leading to novel derivatives (Koyioni et al., 2015). These reactions underscore the compound's versatility as a precursor for synthesizing a variety of biologically and pharmacologically relevant molecules.
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and intermolecular interactions, provide valuable insights into the physical characteristics of 3-Chloro-4-(piperidin-1-yl)aniline. For instance, the analysis of chloro-diorganotin(IV) complexes offers a glimpse into the structural stability and potential crystalline forms of halogenated piperidine derivatives (Shahzadi et al., 2006).
Chemical Properties Analysis
Exploring the chemical properties of 3-Chloro-4-(piperidin-1-yl)aniline derivatives through spectroscopic, computational, and crystal structure studies reveals their complex behavior and interaction patterns. Studies such as those on novel dendritic G-2 melamines incorporating piperidine motifs shed light on the electronic properties and potential applications of piperidine-based compounds in advanced materials and nanotechnology (Sacalis et al., 2019).
科学的研究の応用
ピペリジン誘導体の合成
3-クロロ-4-(ピペリジン-1-イル)アニリン: は、さまざまなピペリジン誘導体の合成における貴重な中間体です。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品クラスに存在するため、製薬業界で非常に重要です . この化合物は、分子内および分子間反応を起こして、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを形成し、これらは医薬品構築に不可欠です .
薬理学的応用
3-クロロ-4-(ピペリジン-1-イル)アニリンのピペリジン部分は、潜在的な薬物の発見と生物学的評価において重要です。 ピペリジン誘導体は、幅広い生物学的活性を持っているため、さまざまな疾患の治療薬の開発に使用されてきました .
抗炎症作用
3-クロロ-4-(ピペリジン-1-イル)アニリンから誘導された化合物は、有望な抗炎症作用を示しています。 たとえば、ピペリジン部分を有する誘導体は、炎症過程に関与する重要な酵素であるCOX-1およびCOX-2の有意な阻害を示しました . これは、新しい抗炎症薬の開発における潜在的な用途を示唆しています。
抗がん研究
3-クロロ-4-(ピペリジン-1-イル)アニリンから誘導されたものを含むピペリジン誘導体は、その抗がん作用について研究されています。 それらは、がん細胞の増殖と生存に関与する特定の経路または酵素を標的とする化合物の設計に使用されてきました .
抗菌活性
3-クロロ-4-(ピペリジン-1-イル)アニリンの構造的枠組みは、新規抗菌剤の作成を可能にします。 研究によると、特定のピペリジンベースの化合物は、さまざまな細菌株に対して強い活性を示し、さらなる抗菌薬開発の候補となっています .
創薬と開発
3-クロロ-4-(ピペリジン-1-イル)アニリン: は、創薬と開発において重要な役割を果たします。 そのピペリジン核は、抗ウイルス剤、抗マラリア剤、抗真菌剤、降圧剤、鎮痛剤、アルツハイマー病治療薬、抗精神病薬、抗凝固剤など、さまざまな治療用途を持つ薬物によく見られます .
作用機序
- Role : By inhibiting NLRP3 activation, HS203873 suppresses the release of IL-1β (interleukin-1 beta), an inflammatory cytokine involved in immune responses .
- In vitro studies show that it inhibits IL-1β release in differentiated THP-1 cells stimulated with LPS/ATP .
Target of Action
Biochemical Pathways
Pharmacokinetics
生化学分析
Biochemical Properties
3-Chloro-4-(piperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Rac GTPase-activating protein 1, where it exhibits an IC50 value of 46.44 µM in human cells . This interaction suggests that 3-Chloro-4-(piperidin-1-yl)aniline may influence the regulation of GTPase activity, which is crucial for various cellular functions including cell growth and differentiation. Additionally, the compound’s interaction with other proteins and biomolecules could further elucidate its role in biochemical pathways.
Cellular Effects
The effects of 3-Chloro-4-(piperidin-1-yl)aniline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Rac GTPase-activating protein 1 can lead to alterations in cell signaling pathways that regulate cytoskeletal dynamics and cell migration . Furthermore, 3-Chloro-4-(piperidin-1-yl)aniline may affect gene expression by modulating transcription factors or other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(piperidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit Rac GTPase-activating protein 1 suggests a mechanism of action involving enzyme inhibition . This inhibition can lead to downstream effects on GTPase activity, ultimately affecting cellular processes such as cell growth, differentiation, and migration. Additionally, 3-Chloro-4-(piperidin-1-yl)aniline may interact with other enzymes and proteins, further contributing to its molecular mechanism of action.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(piperidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3-Chloro-4-(piperidin-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with Rac GTPase-activating protein 1 suggests its involvement in pathways regulating GTPase activity . Additionally, 3-Chloro-4-(piperidin-1-yl)aniline may influence metabolic flux and metabolite levels, further elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(piperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms of 3-Chloro-4-(piperidin-1-yl)aniline is crucial for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
3-Chloro-4-(piperidin-1-yl)aniline exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
3-chloro-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGYLYWAEONQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353005 | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55403-26-4 | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(piperidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















